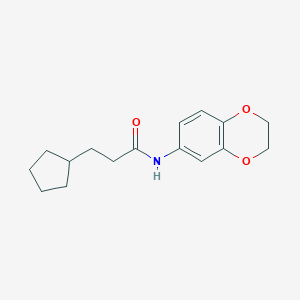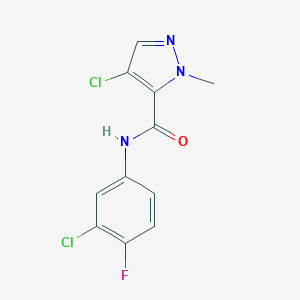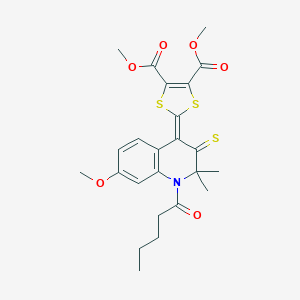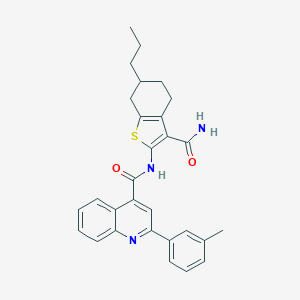![molecular formula C29H29NO5S3 B333384 4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B333384.png)
4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2,2,7-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and various functional groups
Méthodes De Préparation
The synthesis of 4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.
Introduction of the Phenylacetyl Group: This step involves the acylation of the quinoline core with phenylacetyl chloride under suitable conditions.
Formation of the Dithiole Rings: This step involves the reaction of the intermediate with sulfur-containing reagents to form the dithiole rings.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
Diethyl 2-(2,2,7-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Applications De Recherche Scientifique
Diethyl 2-(2,2,7-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs.
Medicine: The compound may exhibit pharmacological activity and could be investigated for its potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparaison Avec Des Composés Similaires
Diethyl 2-(2,2,7-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, which may have similar chemical properties and biological activities.
Dithiole Derivatives: Compounds with dithiole rings, which may exhibit similar reactivity and applications.
Phenylacetyl Derivatives: Compounds with a phenylacetyl group, which may have similar pharmacological properties.
The uniqueness of 4,5-DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of these structural features, which may confer unique properties and applications.
Propriétés
Formule moléculaire |
C29H29NO5S3 |
|---|---|
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
diethyl 2-[2,2,7-trimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO5S3/c1-6-34-26(32)23-24(27(33)35-7-2)38-28(37-23)22-19-14-13-17(3)15-20(19)30(29(4,5)25(22)36)21(31)16-18-11-9-8-10-12-18/h8-15H,6-7,16H2,1-5H3 |
Clé InChI |
YQSZKAMKLOYBOX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)CC4=CC=CC=C4)S1)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)CC4=CC=CC=C4)S1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate](/img/structure/B333303.png)

![dimethyl 2-(1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333305.png)

![4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B333307.png)
![Isopropyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333308.png)

![DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B333314.png)
![methyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B333316.png)
![4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B333318.png)
![dimethyl 2-(1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333321.png)
![5-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333322.png)

![Ethyl 2-[(cyclopentylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B333326.png)
